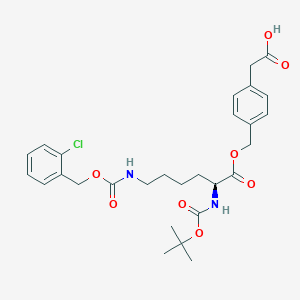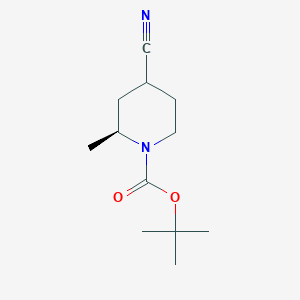
Fmoc-Dbz(o-Boc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Dbz(o-Boc)-OH is a derivative of benzyloxycarbonyl (Boc) group and is a type of protecting group used in organic synthesis. It is often used to protect the N-terminal of peptides and proteins during synthesis. It is also used as a linker to attach peptides to solid supports for solid phase peptide synthesis.
Wirkmechanismus
The mechanism of action of Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH is based on the formation of a stable covalent bond between the Fmoc-amino acid and the Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH. The reaction is catalyzed by a base, such as DBU or DIEA, and the pH is kept between 8-10. The resulting product is a stable and inert protecting group.
Biochemical and Physiological Effects
Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH is a relatively inert protecting group, meaning that it does not interfere with the biochemical or physiological activities of the peptide or protein it is protecting. This makes it an ideal choice for protecting peptides and proteins during synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH is that it is relatively inert and does not interfere with the biochemical or physiological activities of the peptide or protein it is protecting. It is also relatively easy to synthesize, and can be easily removed from the peptide or protein after synthesis. One of the main limitations of Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH is that it is not compatible with all peptides and proteins, and may need to be modified or replaced with a different protecting group if the peptide or protein is not compatible.
Zukünftige Richtungen
Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH has a wide range of applications in peptide and protein synthesis, and its use is likely to continue to increase in the future. Future research may focus on developing more efficient and cost-effective methods for synthesizing Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH, as well as exploring new applications for the compound. Additionally, more research may be conducted to further understand the biochemical and physiological effects of Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH. Other potential future directions for Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH include the development of new derivatives of the compound, as well as the development of new methods for the removal of the protecting group from peptides and proteins.
Synthesemethoden
Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH is synthesized by reacting the Fmoc-amino acid with Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH. The reaction is carried out in the presence of a base such as DBU or DIEA, and the pH is kept between 8-10. The reaction is usually complete within 1-2 hours and the product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH is used in a variety of scientific research applications. It is used in peptide synthesis, protein synthesis, and organic synthesis. It is also used in the production of peptide-based drugs, as well as in the production of antibodies and other biopharmaceuticals. It is also used in the labeling of proteins and nucleic acids.
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-27(2,3)35-26(33)28-22-13-12-16(24(30)31)14-23(22)29-25(32)34-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-14,21H,15H2,1-3H3,(H,28,33)(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYPLBJEKXEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

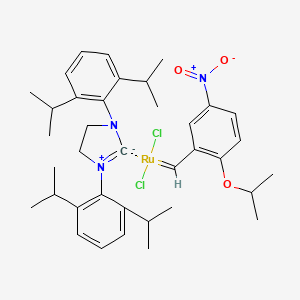

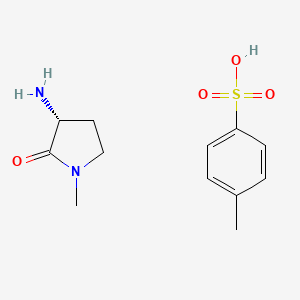
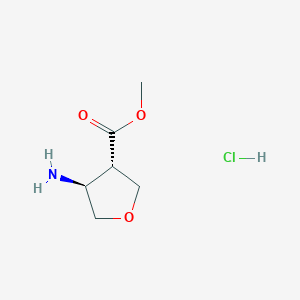
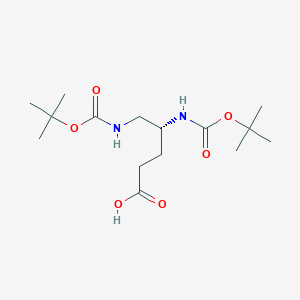
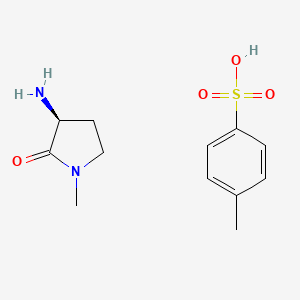
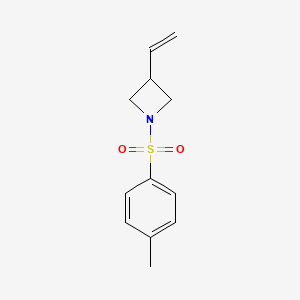
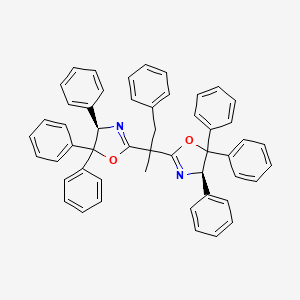
![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
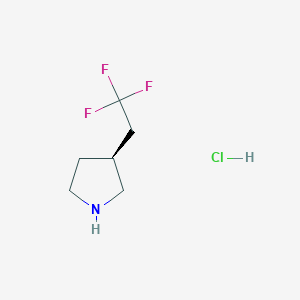
![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)
